molecular formula C23H28N4O3S2 B11086944 Ethyl (2-{[(3-amino-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-1,3-thiazol-5-yl)acetate

Ethyl (2-{[(3-amino-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-1,3-thiazol-5-yl)acetate

Cat. No.: B11086944
M. Wt: 472.6 g/mol
InChI Key: JFTCFSQAYOVCTN-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({[3-AMINO-6-(TERT-BUTYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL]CARBONYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE is a complex organic compound with a unique structure that includes a thieno[2,3-b]quinoline core, a thiazole ring, and an ethyl acetate moiety

Preparation Methods

The synthesis of ETHYL 2-[2-({[3-AMINO-6-(TERT-BUTYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL]CARBONYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[2,3-b]quinoline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the thiazole ring: This step may involve the use of thioamides and α-haloketones under specific conditions to form the thiazole ring.

    Attachment of the ethyl acetate moiety: This can be done through esterification reactions using ethyl alcohol and acetic acid derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ETHYL 2-[2-({[3-AMINO-6-(TERT-BUTYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL]CARBONYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-[2-({[3-AMINO-6-(TERT-BUTYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL]CARBONYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers may investigate the compound’s interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({[3-AMINO-6-(TERT-BUTYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL]CARBONYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

ETHYL 2-[2-({[3-AMINO-6-(TERT-BUTYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL]CARBONYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE can be compared with other similar compounds, such as:

    Thieno[2,3-b]quinoline derivatives: These compounds share the core structure but may have different functional groups attached, leading to variations in their properties and applications.

    Thiazole-containing compounds: Compounds with thiazole rings are known for their diverse biological activities and can be used as reference points for comparison.

    Ethyl acetate derivatives: These compounds may have similar ester functionalities but differ in their overall structure and reactivity.

Properties

Molecular Formula

C23H28N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 2-[2-[(3-amino-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl)amino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C23H28N4O3S2/c1-5-30-17(28)10-14-11-25-22(31-14)27-20(29)19-18(24)15-9-12-8-13(23(2,3)4)6-7-16(12)26-21(15)32-19/h9,11,13H,5-8,10,24H2,1-4H3,(H,25,27,29)

InChI Key

JFTCFSQAYOVCTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC(=O)C2=C(C3=C(S2)N=C4CCC(CC4=C3)C(C)(C)C)N

Origin of Product

United States

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